Lipophilicity Profile versus Unsubstituted Scaffold
The calculated LogP value for 6-Methylthieno[3,2-c]pyridin-4-amine is 3.24 . In contrast, the unsubstituted parent scaffold, thieno[3,2-c]pyridin-4-amine, exhibits a significantly lower LogP (estimated at approximately 1.8-2.0 based on structural analogs), indicating that the 6-methyl substituent increases lipophilicity by approximately 1.2-1.4 LogP units. This difference is critical for membrane permeability and target engagement in cellular assays [1].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.24 |
| Comparator Or Baseline | Thieno[3,2-c]pyridin-4-amine (estimated LogP ≈ 1.8-2.0) |
| Quantified Difference | Increase of ~1.2-1.4 LogP units |
| Conditions | Calculated using ACD/Labs software; no experimental LogP data available |
Why This Matters
Higher LogP enhances passive membrane diffusion, a key consideration for cellular target engagement in kinase inhibitor discovery.
- [1] Zhao, X., Xin, M., Wang, Y., Huang, W., Jin, Q., Tang, F., Wu, G., Zhao, Y., & Xiang, H. (2015). Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 6059-6068. https://doi.org/10.1016/j.bmc.2015.05.043 View Source
